molecular formula C30H20Br4N2O6 B11546102 2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11546102
M. Wt: 824.1 g/mol
InChI Key: ZLFOKMVHBUCSHV-PTEHHBOZSA-N
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Description

2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Core Structure: The initial step involves the formation of the core phenyl structure through a series of aromatic substitution reactions.

    Bromination: Bromine atoms are introduced into the aromatic rings using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The ester groups are formed through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.

    Amidation: The amide group is introduced through amidation reactions, often using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms and resulting in debrominated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Debrominated phenyl derivatives.

    Substitution: Hydroxylated or aminated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s brominated aromatic rings may exhibit bioactivity, potentially serving as a lead compound for the development of new pharmaceuticals. Its interactions with biological macromolecules can be studied to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The brominated aromatic rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s amide and ester groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-chlorobenzoate
  • 2-(4-Chlorobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate
  • 2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dichloro-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

Uniqueness

The uniqueness of 2-(4-Bromobenzoyloxy)-4-[(E)-{[2-(2,6-dibromo-4-methylphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate lies in its specific arrangement of bromine atoms and functional groups. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C30H20Br4N2O6

Molecular Weight

824.1 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[[2-(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C30H20Br4N2O6/c1-17-12-23(33)28(24(34)13-17)40-16-27(37)36-35-15-18-2-11-25(41-29(38)19-3-7-21(31)8-4-19)26(14-18)42-30(39)20-5-9-22(32)10-6-20/h2-15H,16H2,1H3,(H,36,37)/b35-15+

InChI Key

ZLFOKMVHBUCSHV-PTEHHBOZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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